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Executive Summary

The U.S. Food and Drug Administration (FDA) Breakthrough Therapy Designation (BTD) is a
program designed to expedite the development and review of therapies intended for serious or
life-threatening conditions. This designation is particularly impactful for the fields of biologics
and gene therapy, where novel and complex treatments offer the potential for transformative
clinical outcomes. This guide provides an in-depth technical overview of the BTD pathway, its
application to biologics and gene therapies, quantitative data on designations, and detailed
case studies with experimental protocols.

Understanding Breakthrough Therapy Designation
2.1 Core Concepts and Criteria

Established in 2012 under the Food and Drug Administration Safety and Innovation Act
(FDASIA), the BTD program aims to get promising drugs to patients as quickly and safely as
possible.[1][2][3] To qualify, a therapy must meet two primary criteria:

o Serious Condition: The drug must be intended to treat a serious or life-threatening disease or
condition.[1][2]

¢ Substantial Improvement: Preliminary clinical evidence must indicate that the drug may
demonstrate substantial improvement over available therapies on one or more clinically
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significant endpoints.[1][2]

The determination of "substantial improvement" is a matter of judgment, considering both the
magnitude and duration of the treatment effect.[1]

2.2 Benefits of the Designation

Receiving a BTD offers significant advantages to drug developers, including:

Intensive FDA Guidance: Proactive and collaborative guidance on an efficient drug
development program, starting as early as Phase 1.[1][2]

e Senior Management Involvement: An organizational commitment from senior FDA managers
to facilitate development.[1][2]

» Rolling Review: The ability to submit portions of a Biologics License Application (BLA) or
New Drug Application (NDA) for review as they are completed.[1][2]

« Eligibility for Priority Review: Potential for a shortened FDA review timeline.[1][2]

2.3 The BTD Process

The process begins with a request from the sponsor, typically submitted as an amendment to
an Investigational New Drug (IND) application, ideally before the end-of-phase-2 meeting. The
FDA then has 60 days to respond to the request. If granted, the sponsor can leverage the
benefits to streamline the subsequent phases of clinical development and regulatory
submission.
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Breakthrough Therapy Designation (BTD) Process Workflow.

BTD in the Context of Biologics and Gene Therapies
3.1 Unique Considerations for Complex Therapies

Biologics and gene therapies often represent significant scientific advancements and target
diseases with high unmet medical needs. Their complexity, however, presents unique
manufacturing and clinical development challenges. The intensive guidance and collaborative
approach offered by the BTD program are particularly valuable for navigating these
complexities, from chemistry, manufacturing, and controls (CMC) to innovative clinical trial

designs.

3.2 Role of CBER and the RMAT Designation

The FDA's Center for Biologics Evaluation and Research (CBER) is responsible for regulating
biologics and gene therapies.[3] Within CBER, the Office of Tissues and Advanced Therapies
(OTAT) reviews many of these novel products.

For some cell and gene therapies, another expedited pathway, the Regenerative Medicine
Advanced Therapy (RMAT) designation, may be applicable.[4][5] Established by the 21st
Century Cures Act, RMAT designation has some overlapping benefits with BTD but is
specifically for regenerative medicine therapies.[4][5]
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Quantitative Landscape of BTD for Biologics and Gene

Therapies

While the FDA does not always publicly distinguish BTDs by product type, data provides insight
into the program's overall activity and success rates. CBER, which oversees biologics and
gene therapies, has a significant role in the BTD program.

. All Therapies (CDER & CBER Oncology (2012-
etric
CBER) 2017)
Total Requests 1,516 (as of June 30, 2024)[7] 46([8][9]
Designations Granted 587 (as of June 30, 2024)[7] 16 (35%)[8][9]
Overall Grant Rate ~38.7%][7] ~35%][8][9]
Approvals Post-Designation 317 (as of June 30, 2024)[7] N/A
Approval Success Rate (2013-
~72%[10][11] N/A

2022)

Note: Data for CBER oncology requests from 2012-2017 highlights the significant impact of
CAR-T cell therapies, which accounted for 8 of the 10 BTDs granted for hematologic
malignancies.[8][9]
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Case Study: A Biologic with BTD - Zenocutuzumab

Zenocutuzumab (Bizengri) is a bispecific antibody that received BTD for the treatment of
patients with advanced unresectable or metastatic cholangiocarcinoma harboring a neuregulin
1 (NRG1) gene fusion.[12][13]

5.1 Background and Mechanism of Action

NRGL1 fusions are rare oncogenic drivers that lead to the formation of a chimeric ligand.[14][15]
This fusion protein tethers to the cell membrane and persistently binds to the HER3 receptor,
causing it to heterodimerize with HER2.[14][15][16] This HER2/HER3 complex is highly
oncogenic, activating downstream signaling pathways like PI3K-AKT, which drive tumor cell
proliferation and survival.[14][17][18]

Zenocutuzumab employs a "dock and block™ mechanism.[16] It is a bispecific antibody that
binds to both HER2 and HER3.[17][18][19] By docking onto the highly expressed HER2, it is
positioned to block the NRG1 fusion protein from binding to HER3, thereby inhibiting
HER2/HERS3 dimerization and shutting down the aberrant signaling.[16][20]
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Mechanism of Action of Zenocutuzumab.

5.2 Clinical Trial Protocol: The eNRGy Study

The BTD for zenocutuzumab was supported by data from the ongoing Phase 2 eNRGy trial

(NCT02912949).[12][13]

« Study Design: A global, multicenter, open-label Phase 1/2 study. Part 1 (completed) was a

dose-escalation phase. Part 2 is a dose-expansion phase enrolling patients into specific

cohorts based on tumor type.[13]
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o Patient Population: Patients with advanced, unresectable, or metastatic solid tumors

harboring an NRG1 gene fusion who have progressed on or after prior systemic therapy. Key

eligibility criteria include an ECOG performance status of 0-2.

« Intervention: Zenocutuzumab administered at a dose of 750 mg via intravenous infusion
every two weeks.[13]

e Primary Endpoint: Overall Response Rate (ORR) as assessed by independent central
review.[13]

e Secondary Endpoints: Duration of Response (DOR), Clinical Benefit Rate (CBR),
Progression-Free Survival (PFS), and safety.[13]

5.3 Key Efficacy and Safety Data (Cholangiocarcinoma Cohort)

The data presented at the AACR-NCI-EORTC conference in October 2025 for the
cholangiocarcinoma cohort included:[13]

Overall Response Rate (ORR): 37%[12][13]

Median Duration of Response (DOR): 7.4 months[12][13]

Median Progression-Free Survival (PFS): 9.2 months[13]

Safety Profile: Most adverse events (AEs) were Grade 1 or 2, consistent with the broader
trial population.[13]

Case Study: A Gene Therapy with BTD - AMT-130

AMT-130 is an investigational gene therapy for Huntington's disease (HD) that has been
granted both BTD and RMAT designation by the FDA.[21]

6.1 Background and Therapeutic Approach

Huntington's disease is a fatal, inherited neurodegenerative disorder caused by a faulty
huntingtin (HTT) gene, leading to the production of a toxic mutant huntingtin protein (mHTT)
that damages brain cells.[22] AMT-130 is a "one-and-done" therapy designed to reduce the
production of all forms of the huntingtin protein (both normal and mutant).[21][22] It uses a
harmless adeno-associated virus (AAV5) vector to deliver the genetic blueprint for a microRNA
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(miRNA) specifically engineered to target the HTT messenger RNA (mMRNA).[22][23] This
miHTT marks the mRNA for destruction by the cell's natural RNA interference machinery,
thereby lowering the overall levels of huntingtin protein in the brain.[23]

6.2 Clinical Trial Protocol: Phase 1/2 Study

The designations were supported by data from a pivotal Phase 1/2 clinical study.[21]

o Study Design: A Phase 1/2, multicenter, open-label trial with low-dose and high-dose
cohorts. Efficacy was compared to a non-concurrent, propensity score-matched external
control group derived from the Enroll-HD natural history database.[21]

» Patient Population: 29 patients with early-stage Huntington's disease.[21]

¢ Intervention: A single, one-time administration of AMT-130 delivered directly into the deep
brain structures of the striatum (caudate and putamen) via an MRI-guided neurosurgical
procedure.[21][24]

» Primary Endpoint: Safety and tolerability.
o Key Efficacy Endpoints:

o Composite Unified Huntington's Disease Rating Scale (cCUHDRS), which combines motor,
cognitive, and functional assessments.

o Total Functional Capacity (TFC), a measure of disease progression and independence.
[21]

6.3 Key Efficacy and Safety Data (36-Month Follow-up)

Topline results announced in September 2025 for the high-dose cohort demonstrated:[24]

o CUHDRS: A statistically significant 75% slowing of disease progression compared to the
external control group.[24]

o TFC: A statistically significant 60% slowing of decline in functional capacity.

o Cognitive Measures: Favorable trends, including an 88% slower decline in processing speed
(Symbol Digit Modalities Test).[22]
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o Safety: The procedure and therapy were generally well-tolerated.

General Experimental Protocols for Biologics and Gene
Therapies
7.1 Early Phase Clinical Trial Design for Biologics

First-in-human (Phase 1) trials for biologics aim to establish safety, toxicity, and the
recommended Phase 2 dose (RP2D).[25][26]

Design: Typically dose-escalation studies (e.g., 3+3 design or model-based designs like the
Continual Reassessment Method) to determine the maximum tolerated dose (MTD).[27][28]

o Population: For oncology biologics, patients with the target cancer are enrolled, rather than
healthy volunteers.[26]

o Endpoints: The primary objective is safety and dose-limiting toxicities (DLTs). Secondary
objectives include pharmacokinetics (PK), pharmacodynamics (PD), and preliminary anti-
tumor activity.[25]

o Expansion Cohorts: Once the RP2D is identified, expansion cohorts of ~20-40 patients with
specific tumor types may be enrolled to gather more robust safety and preliminary efficacy
data to support a BTD request.[25][27]
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Typical Phase 1 Dose Escalation Workflow for a Biologic.
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7.2 Unique Aspects of Gene Therapy Clinical Trials

Gene therapy trials have unique considerations due to the potential for long-term effects and
immunogenicity.[29]

e Ex Vivo Gene Therapy Protocol: This approach involves modifying a patient's cells outside
the body.[30][31]

o Cell Collection: Harvest target cells (e.g., hematopoietic stem cells via apheresis) from the
patient.[31]

o Genetic Modification: In a GMP facility, transduce the cells with a viral vector (e.qg.,
lentivirus) carrying the therapeutic gene.

o Conditioning: The patient often receives chemotherapy to make space for the new,
modified cells.[29]

o Cell Infusion: The genetically modified cells are infused back into the patient.[31]

o Engraftment & Follow-up: Monitor for engraftment of the modified cells and long-term
safety and efficacy.

 In Vivo Gene Therapy Protocol: This involves administering the vector directly to the patient.

o Vector Production: Manufacture and purify the viral vector (e.g., AAV) under strict GMP
conditions.

o Patient Preparation: May involve immunosuppression to prevent an immune response
against the vector.

o Vector Administration: The vector is administered, often via direct injection into the target
tissue (like the brain or eye) or systemically.

o Long-Term Follow-up: Patients are monitored for years to assess the durability of the
treatment effect and to watch for any long-term safety issues, such as insertional
mutagenesis.

Conclusion and Future Outlook
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The Breakthrough Therapy Designation provides a critical pathway for accelerating the
development of transformative biologics and gene therapies. By fostering intensive
collaboration between sponsors and the FDA, the program helps navigate the unique
challenges posed by these complex modalities. The success of designated products like
zenocutuzumab and the promise of candidates like AMT-130 underscore the program's vital
role in bringing cutting-edge science to patients with serious and life-threatening diseases. As
therapeutic technologies continue to evolve, the principles of early collaboration and efficient
development embodied by the BTD will remain essential for medical innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 13/14 Tech Support


https://www.prnewswire.com/news-releases/zenocutuzumab-zbco-granted-fda-breakthrough-therapy-designation-for-nrg1-cholangiocarcinoma-data-highlighting-potential-of-zenocutuzumab-zbco-in-nrg1-cholangiocarcinoma-to-be-presented-at-aacr-nci-eortc-302593179.html
https://www.targetedonc.com/view/fda-grants-breakthrough-therapy-status-to-zenocutuzumab-for-patients-with-nrg1-fusion
https://pmc.ncbi.nlm.nih.gov/articles/PMC11457762/
https://reachmd.com/programs/cme/what-are-nrg1-gene-fusions-and-the-rationale-for-targeting-erbb/14338/transcript/29157/
https://dailynews.ascopubs.org/do/zenocutuzumab-her2-her3-bispecific-antibody-successfully-targets-nrg1-fusions-advanced
https://www.drugs.com/monograph/zenocutuzumab-zbco.html
https://go.drugbank.com/drugs/DB15559
https://www.mskcc.org/clinical-updates/zenocutuzumab-novel-bispecific-antibody-for-nrg1-fusion-positive-pancreatic-and-lung
https://oncodaily.com/drugs/zenocutuzumab-merus-overview
https://www.medcentral.com/neurology/new-gene-therapy-for-huntingtons-shows-75-decrease-in-disease-progression
https://en.hdbuzz.net/the-first-domino-falls-amt-130-gene-therapy-slows-huntingtons-in-landmark-trial/
https://en.hdbuzz.net/the-first-domino-falls-amt-130-gene-therapy-slows-huntingtons-in-landmark-trial/
https://huntingtonstudygroup.org/hd-insights/meet-the-compound-amt-130/
https://www.bmj.com/content/390/bmj.r2029
https://www.youtube.com/watch?v=LqM4EEeMu-4
https://m.youtube.com/watch?v=a5Gocu0XQZU
https://m.youtube.com/watch?v=E4LsQd6flaI
https://m.youtube.com/watch?v=7Fn9doKWpGI
https://premier-research.com/perspectives/designing-gene-therapy-studies/
https://www.thegenehome.com/how-does-gene-therapy-work/techniques
https://pmc.ncbi.nlm.nih.gov/articles/PMC9218169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9218169/
https://www.benchchem.com/product/b1577685#breakthrough-therapy-designation-for-biologics-and-gene-therapies
https://www.benchchem.com/product/b1577685#breakthrough-therapy-designation-for-biologics-and-gene-therapies
https://www.benchchem.com/product/b1577685#breakthrough-therapy-designation-for-biologics-and-gene-therapies
https://www.benchchem.com/product/b1577685#breakthrough-therapy-designation-for-biologics-and-gene-therapies
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577685?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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